ethyl 4-cyanopiperidine-4-carboxylate ethyl 4-cyanopiperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 123755-34-0
VCID: VC11977288
InChI: InChI=1S/C9H14N2O2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-6H2,1H3
SMILES:
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

ethyl 4-cyanopiperidine-4-carboxylate

CAS No.: 123755-34-0

Cat. No.: VC11977288

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 4-cyanopiperidine-4-carboxylate - 123755-34-0

Specification

CAS No. 123755-34-0
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name ethyl 4-cyanopiperidine-4-carboxylate
Standard InChI InChI=1S/C9H14N2O2/c1-2-13-8(12)9(7-10)3-5-11-6-4-9/h11H,2-6H2,1H3
Standard InChI Key UDRJSTYKNNFPAL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCNCC1)C#N

Introduction

Ethyl 4-cyanopiperidine-4-carboxylate is a chemical compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its molecular formula, C₉H₁₄N₂O₂, and its molecular weight is approximately 182.22 g/mol, although variations in reported molecular weights exist due to different sources and conditions . The compound is often used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Synthesis and Reactions

The synthesis of ethyl 4-cyanopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl cyanoacetate under basic conditions, followed by acidification to yield the desired product. Common reagents used in these reactions include sodium hydride or potassium carbonate for the initial step.

In industrial settings, automated reactors are employed to ensure consistency and purity during large-scale production. The compound can undergo various chemical transformations, such as oxidation and reduction reactions, using reagents like potassium permanganate and lithium aluminum hydride, respectively.

Applications and Research Findings

Ethyl 4-cyanopiperidine-4-carboxylate is primarily used as a building block in the synthesis of pharmaceuticals. Its unique structure allows it to serve as an intermediate in the development of compounds with potential therapeutic effects. Research has focused on its interactions with biological targets, including enzymes and receptors, which could lead to novel drug applications.

Application AreaDescription
Organic SynthesisIntermediate in the synthesis of complex molecules
Medicinal ChemistryPotential therapeutic effects through interactions with biological targets
Pharmaceutical DevelopmentBuilding block for the creation of novel drugs

Comparison with Similar Compounds

Ethyl 4-cyanopiperidine-4-carboxylate can be compared with other piperidine derivatives that share similar structural features but differ in functional groups or reactivity. For example:

  • Ethyl 1-Cyanopiperidine-4-Carboxylate: This compound has the cyano group at the first position instead of the fourth, affecting its reactivity and potential applications.

  • 4-Cyanopiperidine: Lacks the ethyl ester group, which affects its solubility and chemical behavior.

  • Ethyl N-Benzylpiperidine-4-Carboxylate: Includes a benzyl substituent, altering its pharmacokinetics compared to ethyl 4-cyanopiperidine-4-carboxylate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator